![molecular formula C12H14F3NO B13561015 3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol](/img/structure/B13561015.png)
3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol
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Overview
Description
3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 4-(trifluoromethyl)benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or modified aromatic compounds .
Scientific Research Applications
3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to changes in the activity of enzymes or receptors, ultimately affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but with an amine group instead of a hydroxyl group.
3-(4-(Trifluoromethyl)phenyl)pyrrolidine: Similar structure but without the hydroxyl group.
4-(Trifluoromethyl)benzyl alcohol: Similar structure but with a benzyl alcohol group instead of a pyrrolidine ring.
Uniqueness
3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol is unique due to the presence of both the trifluoromethylbenzyl group and the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol, a pyrrolidine derivative, has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and comparative data.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimalarial Activity
A significant study highlighted the antimalarial properties of related pyrrolidine derivatives. The compound (−)-(S)-N-((3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)-2-(6-methoxynaphthalen-2-yl)propanamide demonstrated an in vitro IC50 value of 51 nM against Plasmodium falciparum (Pf 3D7 strain), indicating potent activity against malaria parasites . This suggests that this compound may share similar mechanisms of action.
Cancer Research
Recent findings also suggest that pyrrolidine derivatives exhibit anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Specifically, the inhibition of pathways such as PI3K/Akt and NF-kB has been linked to the anticancer activities observed in these compounds .
Pharmacokinetics and Safety
Pharmacokinetic studies are crucial for understanding the therapeutic potential of new compounds. In vivo studies on related pyrrolidine derivatives indicate favorable absorption and distribution characteristics, with effective plasma concentrations maintained over time . However, further optimization is necessary to improve safety profiles and reduce off-target effects.
Comparative Data Table
Case Studies
- Antimalarial Efficacy : In a controlled study, a series of pyrrolidine derivatives were administered to mice infected with P. falciparum. The results showed significant reductions in parasitemia levels after treatment with compounds similar to this compound, confirming the potential for developing effective antimalarial therapies.
- Cancer Cell Line Studies : A study evaluating the effects of various pyrrolidine derivatives on A375 melanoma cells revealed that certain modifications led to enhanced apoptosis rates and reduced cell migration, further supporting the anticancer potential of these compounds .
Properties
Molecular Formula |
C12H14F3NO |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-11(17)5-6-16-8-11/h1-4,16-17H,5-8H2 |
InChI Key |
FOLKXAUCGCMACP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
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